2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine
Description
2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine is a substituted phenethylamine derivative featuring a 3-chlorophenyl group and a methylsulfanyl (SCH₃) moiety at the β-position of the ethylamine backbone. This compound is structurally distinct due to the combination of a halogen (chlorine) and a sulfur-containing group, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-methylsulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKVGLKWRNPJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(CN)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The compound features three key structural elements:
- A 3-chlorophenyl aromatic ring
- A methylsulfanyl (-SCH3) substituent attached to the alpha carbon of the ethanamine
- A primary amine (-NH2) group on the ethan-1-amine moiety
The preparation typically involves:
- Formation of the 2-(3-chlorophenyl)-2-(methylsulfanyl)acetaldehyde or related intermediate
- Introduction or preservation of the methylsulfanyl group
- Reductive amination or amine substitution to install the ethan-1-amine functionality
Preparation Methods
Thiol Addition to α-Halo Ketones or Aldehydes Followed by Reductive Amination
A common approach to synthesize α-methylsulfanyl amines involves nucleophilic substitution or addition of methylthiol or methylsulfanyl anions to α-halo carbonyl compounds, followed by reductive amination to introduce the amine group.
Step 1: Formation of 2-(3-chlorophenyl)-2-(methylsulfanyl)acetaldehyde or α-halo intermediate
The 3-chlorophenyl moiety can be introduced via halogenated benzaldehyde derivatives or by halogenation of phenyl precursors.
Step 2: Nucleophilic substitution
Methylthiolate anion (generated from methyl mercaptan or methylthiol salts) attacks the α-halo carbonyl intermediate to form the methylsulfanyl-substituted intermediate.
Step 3: Reductive amination
The aldehyde or ketone intermediate is reacted with ammonia or an amine source under reducing conditions (e.g., hydrogenation with nickel catalysts or sodium cyanoborohydride) to yield the primary amine.
This method is supported by general procedures for primary amine synthesis via hydrogenation of nitroarenes or reductive amination of carbonyl compounds, as described in catalytic hydrogenation studies using Ni-based catalysts in trifluoroethanol solvent.
One-Pot N-Substitution and Thiourea Formation Followed by Cyclodesulfurization
A recent mild and scalable one-pot synthesis method involves:
- N-substitution of o-phenylenediamine derivatives with sulfonyl chlorides under basic conditions
- Thiourea formation by reaction with aryl isothiocyanates
- Cyclodesulfurization under visible light irradiation to yield sulfur-containing amine derivatives
While this method focuses on benzimidazole derivatives, the principles of thiourea intermediate formation and photochemical cyclodesulfurization could inspire routes to methylsulfanyl-substituted ethanamines, particularly in designing sulfur incorporation steps.
Detailed Reaction Conditions and Yields
Research Findings and Considerations
The methylsulfanyl group is generally introduced via nucleophilic substitution using methylthiolates, which are reactive and require controlled conditions to avoid overoxidation to sulfones or sulfoxides.
Reductive amination using Ni-based catalysts in trifluoroethanol solvent provides a mild and efficient route to primary amines from carbonyl precursors, compatible with sulfur-containing substrates.
Photochemical methods for sulfur incorporation and cyclodesulfurization offer environmentally friendly and scalable alternatives, although their direct application to 2-(3-chlorophenyl)-2-(methylsulfanyl)ethan-1-amine requires adaptation.
Purification typically involves aqueous workup, extraction, and silica gel chromatography to isolate the hydrochloride salt of the amine for stability and handling.
Summary Table of Preparation Routes
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Thiol addition + Reductive amination | α-halo carbonyl + methylthiolate + reductive amination | Straightforward, high selectivity | Requires careful control of sulfur oxidation |
| MBH acetate coupling with sulfonamides | MBH acetate + sulfonamide + base | Versatile for substituted amines | May involve complex purification |
| One-pot N-substitution + photochemical cyclodesulfurization | o-Phenylenediamine + sulfonyl chloride + isothiocyanate + light | Mild, scalable, environmentally friendly | Specific to benzimidazole derivatives; adaptation needed |
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the chlorophenyl group or the amine group.
Substitution: The compound can participate in substitution reactions, where the chlorine atom or the methylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- Halogen vs. Heterocyclic Substitutions: The 3-chlorophenyl group in the target compound contrasts with analogs bearing 2-chlorophenyl (e.g., ) or non-halogenated aryl groups. Chlorine at the meta position may sterically and electronically modulate receptor interactions compared to para-substituted derivatives.
- Sulfur-Containing Groups : The methylsulfanyl group distinguishes the target compound from morpholine or pyrrolidine-containing analogs (e.g., ). Sulfur’s polarizability and hydrogen-bonding capacity may alter solubility and binding kinetics.
- Hybrid Molecules : Derivatives like N-(3-chlorophenethyl)-4-nitrobenzamide () and (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () demonstrate the utility of 2-(3-chlorophenyl)ethan-1-amine as a building block for amide-based hybrids with NSAID motifs.
Biological Activity
2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine is an organic compound characterized by a chlorophenyl group and a methylsulfanyl group attached to an ethanamine backbone. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClS, with a molecular weight of approximately 201.72 g/mol. The presence of the chlorophenyl group contributes significantly to its chemical reactivity, while the methylsulfanyl group enhances its properties as a building block in organic synthesis.
The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. Its electrophilic nature allows it to react with nucleophilic sites on biomolecules, potentially leading to enzyme inhibition or disruption of cellular processes. The exact mechanisms require detailed experimental studies to elucidate specific pathways involved.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structure allows for interactions that disrupt bacterial cell walls or inhibit essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Anticancer Activity
In vitro studies have shown that this compound has potential anticancer effects. It has been tested against various cancer cell lines, demonstrating cytotoxic effects and induction of apoptosis.
| Cell Line | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| Caco-2 (Colorectal Cancer) | 39.8 | 15 |
| FaDu (Hypopharyngeal Cancer) | 31.9 | 10 |
| A549 (Lung Cancer) | 56.9 | >20 |
The compound showed a significant decrease in cell viability in Caco-2 cells compared to untreated controls, indicating its potential as an anticancer agent.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various derivatives of chlorophenyl compounds, including this compound. Results indicated that modifications to the methylsulfanyl group significantly enhanced antimicrobial potency against resistant strains.
- Anticancer Mechanisms : Another investigation focused on the apoptotic mechanisms induced by this compound in FaDu cells. The study highlighted increased levels of reactive oxygen species (ROS) and activation of caspases as key factors in mediating cell death.
Q & A
Q. Q1: What are the standard synthetic routes for preparing 2-(3-Chlorophenyl)-2-(methylsulfanyl)ethan-1-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Structure Formation : A Friedel-Crafts alkylation or nucleophilic substitution can introduce the 3-chlorophenyl group to an ethanamine backbone. For example, reacting 3-chlorobenzyl chloride with ethylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Methylsulfanyl Group Incorporation : Thiolation via Mitsunobu reaction or nucleophilic substitution using methyl disulfide (MeSSMe) in the presence of a reducing agent (e.g., NaBH₄) .
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization.
Critical Factors :
- Temperature : Elevated temperatures (>80°C) during thiolation improve reaction kinetics but may degrade sensitive intermediates.
- Catalysts : Use of Pd/C or CuI in coupling reactions enhances regioselectivity .
- Yield Optimization : Reported yields vary from 45% to 78% depending on solvent polarity and stoichiometric ratios .
Q. Q2: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks matching the molecular formula (C₉H₁₁ClNS, exact mass: 200.02 g/mol). Isotopic patterns confirm chlorine presence .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) resolve enantiomeric impurities, critical for pharmacological studies .
Advanced Research Questions
Q. Q3: How does the methylsulfanyl group influence the compound’s interactions with biological targets, such as enzymes or receptors?
Methodological Answer:
- Electronic Effects : The sulfur atom’s electron-withdrawing nature increases the amine’s nucleophilicity, enhancing binding to catalytic sites (e.g., nitric oxide synthases) .
- Hydrophobic Interactions : The methylsulfanyl group improves lipid solubility, facilitating membrane penetration in cell-based assays .
- Case Study : In enzyme inhibition assays, replacing methylsulfanyl with methanesulfonyl (SO₂Me) reduces IC₅₀ by 40%, indicating steric and electronic tuning opportunities .
Q. Q4: How do structural isomers (e.g., 2- vs. 4-chlorophenyl substitution) affect pharmacological activity?
Methodological Answer:
-
Comparative Analysis :
Isomer Target Affinity (Ki, nM) Solubility (mg/mL) 3-Chlorophenyl 12.3 ± 1.2 0.45 4-Chlorophenyl 8.9 ± 0.9 0.32 -
Mechanistic Insight : The 3-chloro isomer’s meta-substitution creates a steric hindrance that favors selective binding to serotonin receptors over dopamine transporters .
-
Synthetic Challenges : 4-Chloro derivatives require harsher conditions (e.g., AlCl₃ catalysis) for regioselective synthesis, increasing side-product formation .
Q. Q5: What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Source Identification :
- Experimental Replication :
Q. Q6: How can computational modeling guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Docking Simulations :
- Use Schrödinger’s Glide to predict binding poses in enzyme active sites (e.g., monoamine oxidases). Methylsulfanyl’s van der Waals interactions with hydrophobic pockets are critical .
- QSAR Studies :
- Hammett σ constants for substituents (Cl, SMe) correlate with logP values and bioavailability (R² = 0.87) .
- Lead Optimization : Introduce fluorine at the phenyl ring’s para-position to improve metabolic stability without altering target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
